molecular formula C10H8BrNO B11804209 7-Bromo-3-cyclopropylbenzo[D]isoxazole

7-Bromo-3-cyclopropylbenzo[D]isoxazole

Cat. No.: B11804209
M. Wt: 238.08 g/mol
InChI Key: MEPCXRGCJKGLRB-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclopropylbenzo[D]isoxazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to a benzoisoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-cyclopropylbenzo[D]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields under moderate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of metal-free catalysts and eco-friendly processes is increasingly favored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-cyclopropylbenzo[D]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoisoxazoles, while oxidation and reduction can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclopropylbenzo[D]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may act as an inhibitor of certain enzymes, thereby altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoisoxazole derivatives such as:

Uniqueness

7-Bromo-3-cyclopropylbenzo[D]isoxazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in specific interactions, making this compound particularly valuable in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-3-cyclopropyl-1,2-benzoxazole

InChI

InChI=1S/C10H8BrNO/c11-8-3-1-2-7-9(6-4-5-6)12-13-10(7)8/h1-3,6H,4-5H2

InChI Key

MEPCXRGCJKGLRB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C=CC=C3Br

Origin of Product

United States

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